Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)

Catalog No.
S14303393
CAS No.
M.F
C10H13N3O4
M. Wt
239.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymet...

Product Name

Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)

IUPAC Name

methyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

InChI

InChI=1S/C10H13N3O4/c1-6-9(15)8(7(5-14)3-11-6)4-12-13-10(16)17-2/h3-4,14-15H,5H2,1-2H3,(H,13,16)/b12-4+

InChI Key

HFPNSYQQJRAWCA-UUILKARUSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)OC)CO

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)OC)CO

Hydrazinecarboxylic acid, specifically the compound with the structure [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9ci), is a derivative of hydrazine that features a carboxylic acid functional group. This compound is characterized by its unique pyridine ring structure, which contributes to its chemical properties and potential biological activities. The presence of hydroxymethyl and methyl groups enhances its solubility and reactivity, making it a subject of interest in various chemical and pharmaceutical applications.

Typical of hydrazine derivatives:

  • Formation of Hydrazones: Like other hydrazines, it can react with carbonyl compounds (aldehydes and ketones) to form hydrazones through nucleophilic addition, which can be further reduced to alkanes via the Wolff-Kishner reduction method .
  • Esterification: The carboxylic acid group can undergo esterification reactions with alcohols, leading to the formation of esters.
  • Acylation Reactions: The amine functionality allows for acylation reactions, producing various derivatives that may have enhanced biological activity.

Hydrazine derivatives are known for their diverse biological activities. The specific compound may exhibit:

  • Antimicrobial Properties: Some hydrazine derivatives have been shown to possess antibacterial and antifungal activities.
  • Anticancer Activity: Certain hydrazines have been studied for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects: Research indicates that some derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The synthesis of hydrazinecarboxylic acid can be achieved through several methods:

  • Hydrazone Formation: Starting from an appropriate aldehyde or ketone, the reaction with hydrazine hydrate can yield the corresponding hydrazone, which can then be hydrolyzed to obtain the carboxylic acid derivative .
  • Reactions with Carbamating Agents: The compound can be synthesized by reacting acylhydrazides with carbamating agents, followed by subsequent reactions involving hydrazine hydrate under basic conditions .
  • Direct Alkylation: Utilizing alkyl isocyanates in the presence of a base allows for the direct preparation of this compound from simpler precursors.

Hydrazinecarboxylic acid and its derivatives find applications in various fields:

  • Pharmaceuticals: Used as intermediates in the synthesis of active pharmaceutical ingredients.
  • Agricultural Chemicals: Potential use in developing herbicides or pesticides due to their biological activity.
  • Material Science: Employed in the development of polymers and other materials where specific chemical properties are required.

Studies on the interactions of hydrazine derivatives with biological systems are crucial for understanding their mechanisms of action. Interaction studies often focus on:

  • Protein Binding Affinity: Assessing how well these compounds bind to target proteins can indicate potential therapeutic effects.
  • Enzyme Inhibition: Evaluating whether these compounds inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake Mechanisms: Understanding how these compounds are absorbed by cells can inform their bioavailability and efficacy.

Several compounds share structural similarities with hydrazinecarboxylic acid, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
HydrazineSimple dihydrogen derivativeHigh reactivity; used as a rocket fuel
DimethylhydrazineTwo methyl groups attachedUsed as a propellant; highly toxic
PhenylhydrazinePhenyl group attachedExhibits antitumor activity
1-AcetylhydrazineAcetyl group attachedPotential use in pharmaceuticals

Hydrazinecarboxylic acid stands out due to its dual functionality as both an acid and an amine, providing versatility in

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

239.09060590 g/mol

Monoisotopic Mass

239.09060590 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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